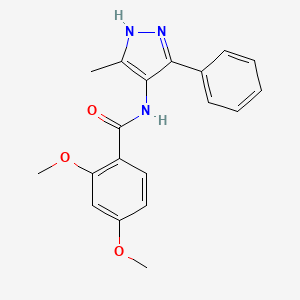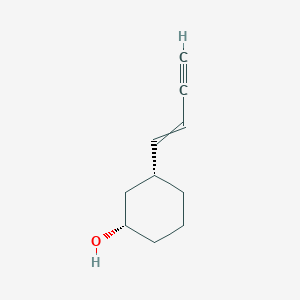![molecular formula C18H20N2O6S B12593216 D-Valine, N-[[4-[(4-hydroxybenzoyl)amino]phenyl]sulfonyl]- CAS No. 634590-69-5](/img/structure/B12593216.png)
D-Valine, N-[[4-[(4-hydroxybenzoyl)amino]phenyl]sulfonyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Valine, N-[[4-[(4-hydroxybenzoyl)amino]phenyl]sulfonyl]- is a synthetic compound that belongs to the class of N-acyl-α-amino acids It is characterized by the presence of a D-valine residue and a 4-[(4-hydroxybenzoyl)amino]phenyl sulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of D-Valine, N-[[4-[(4-hydroxybenzoyl)amino]phenyl]sulfonyl]- typically involves multi-step reactions. One common method includes the acylation of D-valine with 4-[(4-hydroxybenzoyl)amino]phenyl sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
D-Valine, N-[[4-[(4-hydroxybenzoyl)amino]phenyl]sulfonyl]- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would produce an alcohol .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against bacterial and fungal strains.
Industry: Utilized in the development of novel antimicrobial agents and antioxidants.
Wirkmechanismus
The mechanism of action of D-Valine, N-[[4-[(4-hydroxybenzoyl)amino]phenyl]sulfonyl]- involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of essential cellular processes. The compound targets specific enzymes and pathways involved in microbial growth and biofilm formation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine
- N-{4-[(4-Chlorophenyl)sulfonyl]benzoyl}-L-valine
- 2-{4-[(4-Bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one
Uniqueness
D-Valine, N-[[4-[(4-hydroxybenzoyl)amino]phenyl]sulfonyl]- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl group provides additional sites for chemical modification, enhancing its versatility in synthetic applications .
Eigenschaften
CAS-Nummer |
634590-69-5 |
|---|---|
Molekularformel |
C18H20N2O6S |
Molekulargewicht |
392.4 g/mol |
IUPAC-Name |
(2R)-2-[[4-[(4-hydroxybenzoyl)amino]phenyl]sulfonylamino]-3-methylbutanoic acid |
InChI |
InChI=1S/C18H20N2O6S/c1-11(2)16(18(23)24)20-27(25,26)15-9-5-13(6-10-15)19-17(22)12-3-7-14(21)8-4-12/h3-11,16,20-21H,1-2H3,(H,19,22)(H,23,24)/t16-/m1/s1 |
InChI-Schlüssel |
HHYMMZMSQKNZJS-MRXNPFEDSA-N |
Isomerische SMILES |
CC(C)[C@H](C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)O |
Kanonische SMILES |
CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(3-Fluoropropyl)sulfanyl]-2,5-dimethoxy-4-(2-nitroethenyl)benzene](/img/structure/B12593135.png)
![2-{[(6-Methylpyridin-2-yl)imino]methyl}hydrazine-1-carboxamide](/img/structure/B12593143.png)
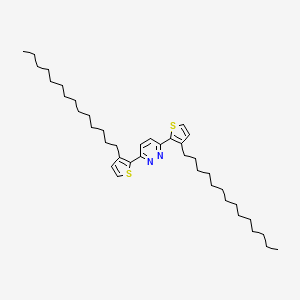
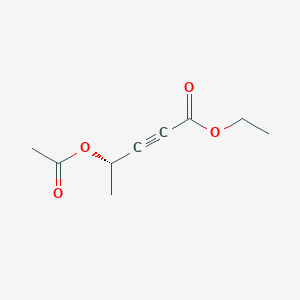
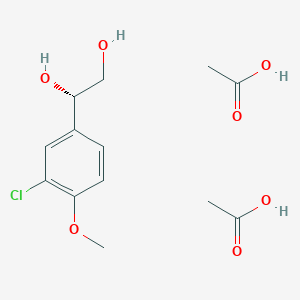

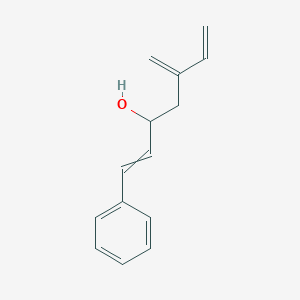
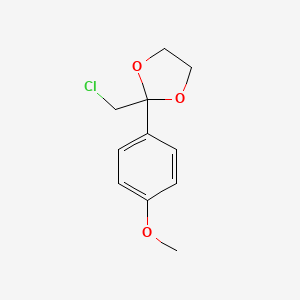
![[2-(Bromomethanesulfonyl)-1,1-dimethoxyethyl]benzene](/img/structure/B12593187.png)
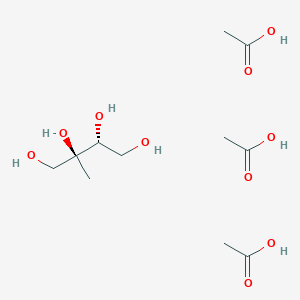
![1-[2-(4-Tert-butylphenyl)ethyl]-3-isoquinolin-5-ylurea](/img/structure/B12593195.png)

